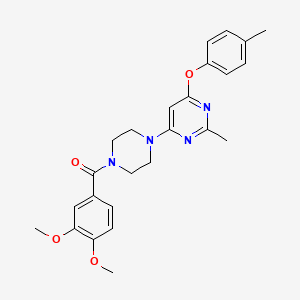![molecular formula C25H22N2O3 B2431907 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1208701-10-3](/img/structure/B2431907.png)
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization, which can lead to a variety of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability .Applications De Recherche Scientifique
Synthesis and Properties of Novel Aromatic Polyamides
Research by Sheng et al. (2009) explored the synthesis of novel aromatic polyamides with xanthene cardo groups, which are relevant to the compound . They developed two monomers using nucleophilic substitution and prepared polyamides with inherent viscosities ranging from 0.82-1.32 dL/g. These polymers were amorphous, soluble in various polar solvents, and demonstrated high glass transition and decomposition temperatures, along with significant tensile strength and flexibility (Shou-Ri Sheng et al., 2009).
Development of Organosoluble and Transparent Polyamides
Guo et al. (2015) synthesized a new aromatic dicarboxylic acid related to the xanthene structure and created polyamides with high molecular weight and transparency. These polyamides exhibited high thermal stability, solubility in polar solvents, and mechanical strength, making them suitable for applications in advanced material science (Dong-Dong Guo et al., 2015).
Hydrogen Bonding in Anticonvulsant Enaminones
Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, which are structurally related to the compound . Their research contributes to understanding the molecular interactions and stability of such compounds, which is valuable for drug design and development (M. Kubicki et al., 2000).
Discovery of Selective Inhibitors in Medicinal Chemistry
Schroeder et al. (2009) worked on the discovery of selective inhibitors in the field of medicinal chemistry, which is relevant to the structural class of the compound mentioned. They developed compounds demonstrating tumor stasis and favorable pharmacokinetic profiles (G. M. Schroeder et al., 2009).
Synthesis and Biological Evaluation of Schiff’s Bases
Thomas et al. (2016) synthesized and evaluated Schiff’s bases and azetidinones as potential antidepressant and nootropic agents. This research is significant for understanding the therapeutic potential and biological activity of similar compounds (Asha B. Thomas et al., 2016).
Mécanisme D'action
The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
Pyrrolidine derivatives continue to be an area of interest in drug discovery due to their versatile scaffold and potential for a wide range of biological activities . Future research may focus on exploring new synthetic strategies and investigating the biological activities of new pyrrolidine derivatives.
Propriétés
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-15-17(12-13-20(16)27-14-6-11-23(27)28)26-25(29)24-18-7-2-4-9-21(18)30-22-10-5-3-8-19(22)24/h2-5,7-10,12-13,15,24H,6,11,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRVWRAJBQPJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2431824.png)

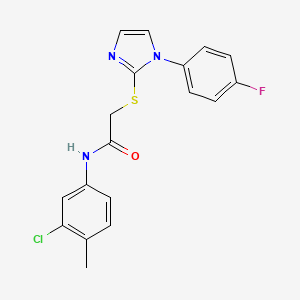
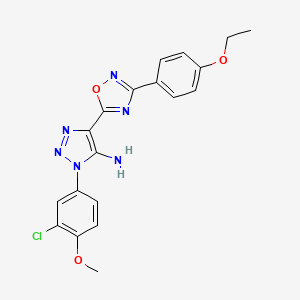
![2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)
![7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol](/img/structure/B2431834.png)

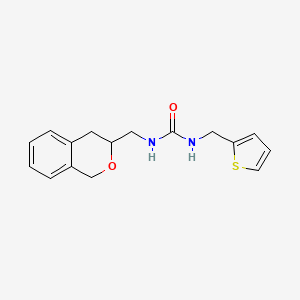
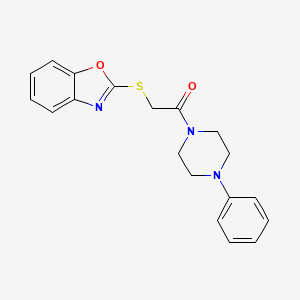
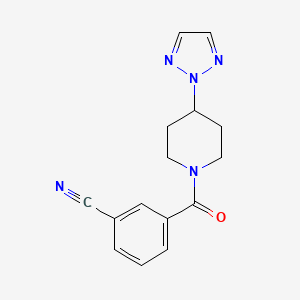


![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)
